molecular formula C16H15ClN2O3 B2417617 N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034555-69-4

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2417617
CAS No.: 2034555-69-4
M. Wt: 318.76
InChI Key: VGZKJWWZPYYXDF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide core substituted with a 4-chlorophenyl group and a tetrahydrofuran-3-yl ether moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The key steps include:

    Formation of the Nicotinamide Core: This involves the reaction of nicotinic acid with ammonia or an amine to form nicotinamide.

    Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a 4-chlorophenyl halide reacts with the nicotinamide core.

    Attachment of the Tetrahydrofuran-3-yl Ether Moiety: This step involves the reaction of tetrahydrofuran-3-ol with the nicotinamide derivative under suitable conditions, such as the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-methoxynicotinamide
  • N-(4-chlorophenyl)-6-ethoxynicotinamide
  • N-(4-chlorophenyl)-6-(tetrahydropyran-4-yl)oxy)nicotinamide

Uniqueness

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrofuran-3-yl ether moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-2-4-13(5-3-12)19-16(20)11-1-6-15(18-9-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZKJWWZPYYXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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